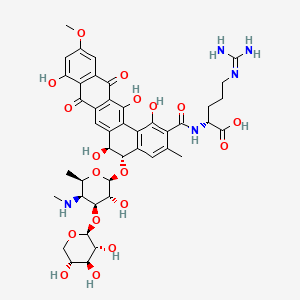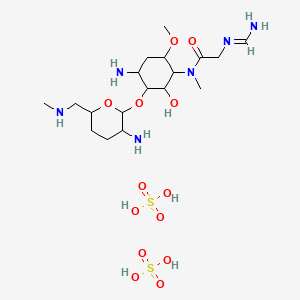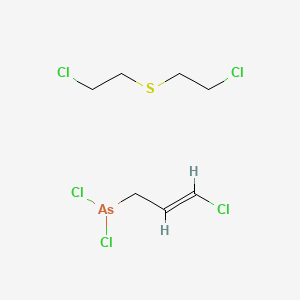
Delamanid metabolite M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delamanid metabolite M1 is a significant metabolite of Delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis. The metabolite M1 is formed by the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid in plasma albumin . This metabolite plays a crucial role in the pharmacokinetics and metabolism of Delamanid, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Delamanid metabolite M1 involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid. This reaction occurs in the presence of plasma albumin at physiological conditions (37°C and pH 7.4) . The reaction is catalyzed by albumin, which acts as a biocatalyst.
Industrial Production Methods: Industrial production of this compound is not typically performed separately, as it is a metabolite formed in vivo. the synthesis of Delamanid itself involves complex organic synthesis techniques, including the formation of the imidazooxazole ring and subsequent functionalization .
化学反応の分析
Types of Reactions: Delamanid metabolite M1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common for M1 but can occur under specific conditions.
Substitution: Substitution reactions involving the nitro group can also occur, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzymes like CYP3A4.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
M2: Formed by hydroxylation of the oxazole moiety.
M3: Formed by successive oxidation of M2 to the ketone form.
科学的研究の応用
Delamanid metabolite M1 has several scientific research applications:
Chemistry: Studying the metabolic pathways and reactions of Delamanid and its metabolites.
Biology: Understanding the role of plasma albumin in drug metabolism.
Industry: Developing new anti-tuberculosis drugs and improving existing treatment regimens.
作用機序
The mechanism of action of Delamanid metabolite M1 involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition is achieved through the disruption of the methoxy- and keto-mycolic acid synthesis pathways via the F420 coenzyme mycobacteria system . The metabolite generates reactive nitrogen species, including nitric oxide and nitrous acid, which have dual anti-tuberculosis effects .
類似化合物との比較
Delamanid (Parent Compound): Delamanid itself is similar to its metabolite M1 but has a different chemical structure and pharmacokinetic profile.
Bedaquiline: Another anti-tuberculosis drug with a different mechanism of action, targeting ATP synthase.
Pretomanid: A nitroimidazooxazine derivative with a similar mechanism of action to Delamanid.
Uniqueness of M1: Delamanid metabolite M1 is unique due to its formation in plasma albumin and its specific metabolic pathways. Its role in the pharmacokinetics of Delamanid and its dual anti-tuberculosis effects make it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
1202875-92-0 |
|---|---|
分子式 |
C23H26F3N3O4 |
分子量 |
465.5 g/mol |
IUPAC名 |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-4H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C23H26F3N3O4/c1-22(14-28-21(27)33-22)15-30-17-4-2-16(3-5-17)29-12-10-19(11-13-29)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H2,27,28)/t22-/m1/s1 |
InChIキー |
YDAIKJSLITWSBP-JOCHJYFZSA-N |
異性体SMILES |
C[C@@]1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
正規SMILES |
CC1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)


![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)

